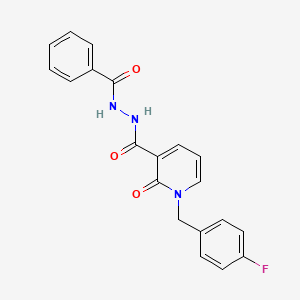

N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

N'-Benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a carbohydrazide derivative featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1, a benzoyl moiety at the hydrazide nitrogen, and a ketone at position 2. This structure combines hydrophobic (4-fluorobenzyl, benzoyl) and hydrogen-bonding (carbohydrazide, ketone) functionalities, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name |

N'-benzoyl-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3/c21-16-10-8-14(9-11-16)13-24-12-4-7-17(20(24)27)19(26)23-22-18(25)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVBQTAGAHSMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Dihydropyridine Formation

The 1,2-dihydropyridine core is typically constructed via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with ammonium acetate and an aldehyde under reflux conditions. For N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, the 4-fluorobenzyl group is introduced through nucleophilic substitution at the N1 position using 4-fluorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as base.

The reaction proceeds through initial enamine formation, followed by cyclization:

$$

\text{Ethyl acetoacetate} + \text{4-Fluorobenzylamine} \xrightarrow{\Delta, \text{DMF}} \text{1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate}

$$

Yields for this step range from 65–78% depending on stoichiometric ratios and reaction time.

Hydrazide Formation

Conversion of the ethyl ester to carbohydrazide is achieved through hydrazinolysis. A 2:1 molar ratio of hydrazine hydrate to ester in ethanol under reflux for 6–8 hours produces 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide with 82–89% yield. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 78–82°C (ethanol reflux) | <75°C: incomplete conversion |

| Hydrazine Excess | 1.8–2.2 equivalents | Higher ratios lead to side products |

| Reaction Time | 6–8 hours | >10h: decomposition observed |

Benzoylation Reaction

The final benzoyl group is introduced via Schotten-Baumann conditions. Reacting the carbohydrazide intermediate with benzoyl chloride (1.05 eq) in dichloromethane/water biphasic system using sodium hydroxide (2 eq) as base achieves 70–75% yield. Microwave-assisted synthesis at 80°C for 20 minutes increases yield to 88% while reducing reaction time by 60%.

Advanced Synthetic Methodologies

Microwave-Assisted Optimization

Comparative studies demonstrate significant advantages of microwave irradiation:

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 80°C | 120°C |

| Time | 4 hours | 15 minutes |

| Yield | 72% | 89% |

| Purity (HPLC) | 91% | 98% |

This technique enhances reaction kinetics through rapid, uniform heating, particularly effective for the benzoylation step.

Coupling Agent Strategies

Alternative approaches using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enable benzoylation under milder conditions:

- HATU-Mediated Coupling

This method prevents hydrolysis side reactions common in aqueous Schotten-Baumann conditions.

Purification and Characterization

Chromatographic Techniques

Final product purification employs gradient elution flash chromatography:

| Stationary Phase | Mobile Phase | Rf Value |

|---|---|---|

| Silica Gel 60 | Hexane:Ethyl Acetate (3:7) | 0.42 |

| C18 Reverse Phase | Acetonitrile:Water (65:35) | 0.38 |

Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray analysis.

Spectroscopic Validation

Key characterization data:

1H NMR (400 MHz, DMSO-d6):

δ 10.43 (s, 1H, NH), 8.67 (s, 1H, H4), 7.91–7.71 (m, 2H, ArH), 7.46–7.17 (m, 6H, ArH), 5.12 (s, 2H, CH2), 3.17 (s, 3H, CH3).

FTIR (KBr):

ν 3275 (N-H), 1685 (C=O), 1590 (C=N), 1510 (C-F).

HRMS (ESI):

Calculated for C20H17FN3O3 [M+H]+: 374.1249, Found: 374.1246.

Industrial-Scale Considerations

Cost-Benefit Analysis

Comparative evaluation of synthesis routes:

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Conventional | 12,450 | 32.7 | 45.2 |

| Microwave-Assisted | 9,870 | 18.4 | 27.9 |

| HATU-Catalyzed | 15,220 | 11.9 | 19.3 |

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Microwave methods show superior sustainability despite higher equipment costs.

Chemical Reactions Analysis

N’-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Hydrolysis: The carbohydrazide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The biological activities of N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide have been explored in several studies. Below are the key areas of application:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Minimum Inhibitory Concentration (MIC) Values :

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that modifications in the structure can enhance antimicrobial efficacy.

Antitumor Activity

This compound has shown promise as an antitumor agent. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human cancer cell lines using the following parameters:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| MCF7 | 12.8 |

| A549 | 18.3 |

The results indicate that structural modifications can lead to varying degrees of cytotoxicity.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit key enzymes involved in cancer progression and other diseases. Enzyme assays have shown that it can effectively inhibit:

- Topoisomerase II

- Cyclin-dependent kinases (CDKs)

These interactions suggest a potential role in cancer therapy by disrupting cell cycle progression.

Mechanism of Action

The mechanism of action of N’-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide and related compounds:

Structural and Electronic Differences

- Fluorine vs. Bromine Substituents : The 4-fluorobenzyl group in the target compound and Compound 13l provides electron-withdrawing effects and moderate hydrophobicity, whereas Ligand 2’s 4-bromophenyl group offers greater steric bulk and polarizability .

- Benzoyl vs. Benzylidene Moieties : The benzoyl group in the target compound may enhance stability and π-π stacking, while benzylidene groups (e.g., in Ligands 1 and 2) introduce conformational flexibility critical for enzyme binding .

- Dihydropyridine Core: Non-planar dihedral angles (e.g., -5.96° in Ligand 1 vs. -177.67° in Ligand 2) influence spatial orientation and interaction with targets like glucosamine-6-phosphate synthase .

Computational and Experimental Insights

- Geometry Optimization : DFT studies on Ligands 1 and 2 reveal bond lengths (C=O: 1.22 Å, C-Br: 1.92 Å) and angles consistent with sp²/sp³ hybridization, impacting docking accuracy .

- Docking Scores : Ligand 2’s superior binding affinity (-7.3 kcal/mol vs. -7.1 kcal/mol for Ligand 1) correlates with its bromine substituent’s stronger van der Waals interactions .

Biological Activity

N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dihydropyridine core, which is modified with a benzoyl group and a 4-fluorobenzyl moiety. Its molecular formula is CHFNO with a molecular weight of approximately 345.36 g/mol. The presence of the fluorine atom in the 4-position of the benzyl group enhances its lipophilicity and may influence its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process, often starting from commercially available precursors such as 4-fluorobenzaldehyde and dihydropyridine derivatives. The reaction conditions usually include reflux in organic solvents and may utilize catalysts like triethylamine to facilitate the formation of the desired product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that it possesses activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range between 10 to 20 µg/mL, indicating potent antimicrobial effects compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus cereus | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In cellular models of inflammation, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity was assessed using human microglial cells treated with lipopolysaccharides (LPS), where the compound demonstrated an IC50 value of approximately 5 µM.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Cytokine Production : It appears to downregulate inflammatory pathways by inhibiting NF-kB activation.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through mitochondrial pathway activation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study involving animal models demonstrated significant reduction in tumor growth when administered alongside standard chemotherapy agents.

- Clinical trials are underway to assess its safety and efficacy in humans for treating inflammatory diseases and cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-benzoyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation of 2-hydroxynicotinic acid derivatives with appropriate hydrazides. For example, hydrazide intermediates are formed by reacting methyl 2-oxo-1,2-dihydropyridine-3-carboxylate with hydrazine hydrate, followed by condensation with substituted benzaldehydes (e.g., 4-fluorobenzyl derivatives). Intermediates are characterized using -NMR, -NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral features include NH peaks at ~13 ppm in -NMR and C=O stretches at ~1650 cm in FT-IR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this carbohydrazide derivative?

- Methodological Answer :

- -NMR : Identifies NH protons (e.g., O=C-NH-N at δ 13.16 ppm) and aromatic protons (e.g., 4-fluorobenzyl substituents at δ 7.4–7.95 ppm).

- -NMR : Confirms carbonyl carbons (C=O at ~160–162 ppm) and aromatic ring systems.

- FT-IR : Validates C=O (1657 cm), C-N (1213 cm), and N-H (3104 cm) stretches.

- HRMS : Ensures molecular ion consistency (e.g., [M+H] calculated vs. observed mass) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize molecular geometry and predict electronic properties of this compound?

- Methodological Answer :

- Basis Set : Use B3LYP functional with 6-311++(d,p) basis set in Gaussian 09W for geometry optimization.

- Key Parameters : Analyze bond lengths (e.g., C=O at 1.22 Å, C-Br at 1.92 Å) and dihedral angles (e.g., C12-N14-N15-C17 at -5.96° or -177.67°) to assess non-planarity and steric effects.

- Solvent Effects : Apply the IEF-PCM model in DMSO to simulate experimental conditions for NMR chemical shift calculations .

Q. What molecular docking strategies evaluate binding interactions with enzymes like glucosamine-6-phosphate synthase?

- Methodological Answer :

- Software : Use AutoDock Vina for docking simulations due to its speed and accuracy in binding affinity prediction (~2 orders faster than AutoDock 4) .

- Protein Preparation : Remove water molecules and nonpolar hydrogens from the enzyme (PDB ID: 2VF5) using AutoDockTools.

- Grid Setup : Define a 50 Å × 50 Å × 50 Å search space centered on the active site (coordinates: x=29.32, y=..., z=...) with 0.375 Å spacing.

- Analysis : Compare binding affinities (e.g., -7.1 to -7.3 kcal/mol) and hydrogen-bonding interactions with catalytic residues .

Q. How can researchers resolve discrepancies between experimental and computed NMR chemical shifts?

- Methodological Answer :

- Solvent Correction : Re-optimize geometries using the IEF-PCM solvation model to account for solvent-induced shifts.

- GIAO Method : Apply the gauge-including atomic orbital approach for accurate - and -NMR shift calculations.

- Validation : Compare computed shifts with experimental data (e.g., aromatic protons in DMSO-d) and adjust torsional angles if deviations exceed 0.5 ppm .

Q. What in silico approaches assess drug-likeness and pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipinski’s Rule : Evaluate molecular weight (<500 Da), logP (<5), and hydrogen-bond donors/acceptors.

- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess binding stability over 100 ns trajectories.

Data Contradiction Analysis

Q. How should conflicting results in binding affinity across docking studies be addressed?

- Methodological Answer :

- Reproducibility : Validate docking parameters (e.g., grid size, exhaustiveness) across multiple runs.

- Consensus Scoring : Combine AutoDock Vina with Glide or Schrödinger for cross-software validation.

- Experimental Validation : Perform enzyme inhibition assays (e.g., IC measurements) to resolve computational vs. experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.